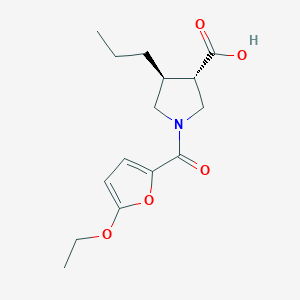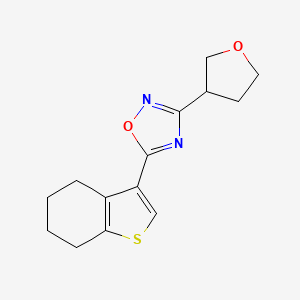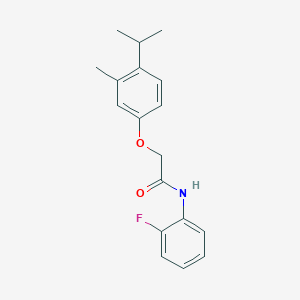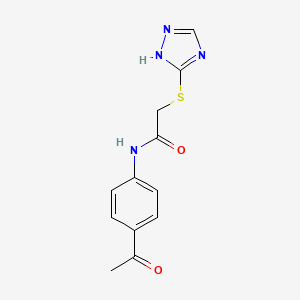
(3S*,4S*)-1-(5-ethoxy-2-furoyl)-4-propyl-3-pyrrolidinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S*,4S*)-1-(5-ethoxy-2-furoyl)-4-propyl-3-pyrrolidinecarboxylic acid is a chemical compound that has been the subject of scientific research in recent years. It is a derivative of proline, an amino acid that is commonly found in proteins. This compound has been found to have potential applications in the fields of medicine and biochemistry due to its unique structure and properties.
Mécanisme D'action
The mechanism of action of (3S*,4S*)-1-(5-ethoxy-2-furoyl)-4-propyl-3-pyrrolidinecarboxylic acid is not fully understood. However, it is believed to work by inhibiting the production of inflammatory cytokines and prostaglandins, which are known to play a role in the development of pain and inflammation.
Biochemical and Physiological Effects
(3S*,4S*)-1-(5-ethoxy-2-furoyl)-4-propyl-3-pyrrolidinecarboxylic acid has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are known to play a role in the development of pain and inflammation. It has also been found to have antioxidant properties, which can help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3S*,4S*)-1-(5-ethoxy-2-furoyl)-4-propyl-3-pyrrolidinecarboxylic acid is its potential as a drug candidate for the treatment of various diseases. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for the research of (3S*,4S*)-1-(5-ethoxy-2-furoyl)-4-propyl-3-pyrrolidinecarboxylic acid. One area of research is the development of more efficient synthesis methods to produce this compound in larger quantities. Another area of research is the investigation of its potential as a drug candidate for the treatment of various diseases, such as pain and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential physiological effects.
Méthodes De Synthèse
The synthesis of (3S*,4S*)-1-(5-ethoxy-2-furoyl)-4-propyl-3-pyrrolidinecarboxylic acid is a complex process that involves several steps. The first step is the synthesis of 5-ethoxy-2-furoic acid, which is then converted into its corresponding acid chloride. This acid chloride is then reacted with L-proline to form the desired product. The final product is purified through a series of chromatography steps to obtain a pure compound.
Applications De Recherche Scientifique
(3S*,4S*)-1-(5-ethoxy-2-furoyl)-4-propyl-3-pyrrolidinecarboxylic acid has been the subject of several scientific studies due to its potential applications in the fields of medicine and biochemistry. One of the main areas of research has been its potential as a drug candidate for the treatment of various diseases. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Propriétés
IUPAC Name |
(3S,4S)-1-(5-ethoxyfuran-2-carbonyl)-4-propylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-3-5-10-8-16(9-11(10)15(18)19)14(17)12-6-7-13(21-12)20-4-2/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,18,19)/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTZLOZVUKPMCF-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1C(=O)O)C(=O)C2=CC=C(O2)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1C(=O)O)C(=O)C2=CC=C(O2)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4S*)-1-(5-ethoxy-2-furoyl)-4-propyl-3-pyrrolidinecarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{(3S*,4R*)-4-isopropyl-1-[2-(1H-pyrazol-1-ylmethyl)benzyl]pyrrolidin-3-yl}-N,N-dimethylurea](/img/structure/B5648894.png)

![8-(isoquinolin-1-ylcarbonyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5648916.png)

![2-ethyl-4-phenyl-9-(3-pyridazinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5648927.png)

![5-methyl-7-{4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-piperazinyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5648934.png)
![N-[4-(dimethylamino)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B5648940.png)
![5-({[4-chloro-2-(trifluoromethyl)phenyl]amino}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B5648961.png)
![1-cyclopentyl-5-oxo-N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5648966.png)

![9-(1H-imidazol-1-ylacetyl)-2-(1-methyl-3-pyrrolidinyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5648978.png)
![N-[4-(dimethylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B5648989.png)